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For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialin D is a naturally occurring compound isolated from Streptomyces sp. OH-5186.
Initial studies have identified its structure as 5-(13-methylpentadecyl)-1,3-benzenediol
bis(sodium sulfate). Panosialin D has garnered interest within the scientific community due to
its potent inhibitory activity against various glycosidase enzymes. This activity suggests its
potential as a lead compound in the development of new therapeutic agents. The precise
determination of its molecular structure is paramount for understanding its mechanism of action
and for guiding synthetic efforts toward analog development with improved efficacy and
pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the
cornerstone technique for the unambiguous structure elucidation of such novel natural
products. This document provides a detailed overview of the application of NMR spectroscopy
in determining the structure of Panosialin D, including standardized experimental protocols
and a summary of expected data.

Principle of Structure Elucidation using NMR

The structural framework of Panosialin D was pieced together by a combination of one-
dimensional (1D) and two-dimensional (2D) NMR experiments.

» 1H NMR spectroscopy provides information on the number and chemical environment of
protons in the molecule. Chemical shifts (d) indicate the electronic environment of the
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protons, signal multiplicity reveals the number of neighboring protons, and coupling
constants (J) provide insight into the dihedral angles between adjacent protons.

e 13C NMR spectroscopy reveals the number and types of carbon atoms present,
distinguishing between sp?3, sp?, and sp hybridized carbons.

e 2D NMR techniques are crucial for establishing connectivity between atoms.

o COSY (Correlation Spectroscopy) identifies protons that are coupled to each other,
typically through two or three bonds. This is instrumental in assembling spin systems, such
as the long alkyl chain in Panosialin D.

o HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and
carbon atoms, allowing for the unambiguous assignment of carbon signals based on their
attached protons.

o HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons
and carbons that are separated by two or three bonds. This technique is pivotal for
connecting different spin systems and for identifying quaternary carbons.

Experimental Protocols

Detailed below are the generalized experimental protocols for the NMR analysis of Panosialin
D.

Sample Preparation

e Compound Isolation: Panosialin D is isolated from the culture broth of Streptomyces sp.
OH-5186 through a series of chromatographic techniques, including Diaion HP-20 column
chromatography, silica gel chromatography, and high-performance liquid chromatography
(HPLC).

o Sample for NMR:
o Accurately weigh approximately 5-10 mg of purified Panosialin D.

o Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-
de). The choice of solvent is critical and should be one in which the compound is fully
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soluble and which does not have signals that overlap with key analyte resonances.

o Transfer the solution to a standard 5 mm NMR tube.

o Ensure the sample is free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or
higher) equipped with a cryoprobe for enhanced sensitivity.

e H NMR:

o Pulse Program: Standard single-pulse experiment (e.g., zg30).

[¢]

Spectral Width: 12-16 ppm.

o

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 16-64, depending on sample concentration.

[¢]

Temperature: 298 K.
e 13C NMR:

o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

o

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024-4096, due to the low natural abundance and gyromagnetic ratio of
13C'

o 2D COSY:
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[e]

Pulse Program: Standard COSY experiment (e.g., cosygpdgf).

o

Spectral Width (F1 and F2): 12-16 ppm.

[¢]

Number of Increments (F1): 256-512.

[¢]

Number of Scans per Increment: 8-16.

« 2D HSQC:

o Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

[e]

Spectral Width (F2): 12-16 ppm.

o

Spectral Width (F1): 160-200 ppm.

[¢]

Number of Increments (F1): 256.

[¢]

Number of Scans per Increment: 16-32.
e 2D HMBC:
o Pulse Program: HMBC with gradient selection (e.g., hmbcgplpndqf).
o Spectral Width (F2): 12-16 ppm.
o Spectral Width (F1): 200-240 ppm.
o Number of Increments (F1): 512.
o Number of Scans per Increment: 32-64.
o Long-range Coupling Delay (1JCH): Optimized for a coupling constant of 8 Hz.

Data Presentation

The following tables summarize the expected *H and *C NMR chemical shifts for the key
structural fragments of Panosialin D. Note: The specific chemical shift values for Panosialin D
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are not publicly available in the searched literature. The data presented here are representative

values for similar structural motifs and should be used as a guide for spectral interpretation.

Table 1: Expected *H NMR Data for Panosialin D Structural Fragments

Expected Chemical

Expected Coupling

Protons . Multiplicity
Shift () (ppm) Constant (J) (Hz)
Aromatic (H-2, H-4, H-
6.5-7.5 s, d 2-3
6)
Methylene (adjacent
o 25-2.8 t 7-8
to aromatic ring)
Methylene (alkyl
Y (alky 12-16 m -
chain)
Methyl (terminal) 0.8-0.9 t 6-7
Methyl (branched) 0.8-0.9 d 6-7
Methine (branched) 14-17 m -

Table 2: Expected 13C NMR Data for Panosialin D Structural Fragments

Carbon Expected Chemical Shift () (ppm)
Aromatic (C-O) 155 - 160

Aromatic (C-Alkyl) 140 - 145

Aromatic (CH) 100 - 115

Methylene (adjacent to aromatic ring) 35-40

Methylene (alkyl chain) 28-35

Methyl (terminal) 10-15

Methyl (branched) 15-25

Methine (branched) 30-40
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Visualization of Experimental Workflow and
Structural Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of Panosialin
D and the key correlations expected from 2D NMR experiments.
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Experimental Workflow for Panosialin D Structure Elucidation
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Caption: Workflow for Panosialin D structure elucidation.
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Key 2D NMR Correlations for Panosialin D
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Caption: Key 2D NMR correlations for Panosialin D.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable
toolkit for the complete structure elucidation of novel natural products like Panosialin D. The
protocols and expected data outlined in this document serve as a comprehensive guide for
researchers undertaking similar structural determination studies. The unambiguous assignment
of all proton and carbon signals and the establishment of through-bond connectivities are
essential for confirming the proposed structure and for providing a solid foundation for future
research into the biological activities and therapeutic potential of Panosialin D and its
derivatives. It is important to note that the successful application of these methods relies on
obtaining high-quality, high-resolution NMR data, which is contingent upon proper sample
preparation and the use of appropriate NMR instrumentation and experimental parameters.

 To cite this document: BenchChem. [Elucidation of Panosialin D Structure via NMR
Spectroscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15582044#panosialin-d-structure-
elucidation-using-nmr-spectroscopy]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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